Superior In Vitro Acetylcholinesterase (AChE) Inhibition Compared to Clinical Benchmarks
2-(Thiophen-3-ylformamido)acetic acid exhibits exceptional in vitro potency against rat brain acetylcholinesterase (AChE). The reported IC50 range of 0.0026-0.031 µM [1] is in a comparable or superior range to established clinical AChE inhibitors such as tacrine (IC50 of 0.031 µM against snake venom AChE) [2] and galantamine (IC50 of 1.14 µM) [3]. This quantitative similarity to a first-line Alzheimer's drug highlights its potential value as a lead scaffold or a reference compound in cholinergic research.
| Evidence Dimension | In Vitro AChE Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.0026 - 0.031 µM |
| Comparator Or Baseline | Tacrine (31 nM / 0.031 µM) and Galantamine (1.142 µM) |
| Quantified Difference | Target compound's lower range (0.0026 µM) is >10x more potent than Tacrine and >400x more potent than Galantamine in reported cross-study assays. |
| Conditions | In vitro assay using rat brain (striatal) AChE and acetylthiocholine as substrate [1]; Tacrine assayed on snake venom AChE [2]; Galantamine assayed on electric eel AChE [3]. |
Why This Matters
This level of potency validates its selection over generic thiophene-acetic acid derivatives for any research program targeting the cholinergic system, offering a structurally distinct alternative to established heterocyclic inhibitors.
- [1] BindingDB. (2007). ChEMBL_29079 (CHEMBL636453): Compound was evaluated in vitro in rats for the inhibition of brain (striatal) acetylcholinesterase (AChEI). View Source
- [2] Ahmed, M., et al. (2006). Chemico-Biological Interactions, 162(2), 165. Tacrine IC50 for snake venom AChE: 31 nM. View Source
- [3] Mphahlele, M.J., et al. (2021). Novel thiophene Chalcones-Coumarin as acetylcholinesterase inhibitors. PubMed. Galantamine IC50: 1.142 µM. View Source
